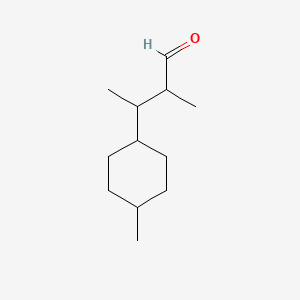

alpha,beta,4-Trimethylcyclohexanepropionaldehyde

Description

Properties

CAS No. |

85099-34-9 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

2-methyl-3-(4-methylcyclohexyl)butanal |

InChI |

InChI=1S/C12H22O/c1-9-4-6-12(7-5-9)11(3)10(2)8-13/h8-12H,4-7H2,1-3H3 |

InChI Key |

MJRWVWFGCVLPOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)C(C)C(C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,beta,4-Trimethylcyclohexanepropionaldehyde typically involves the hydrogenation of this compound precursors under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, at elevated temperatures and pressures.

Industrial Production Methods: In industrial settings, this compound is produced through large-scale hydrogenation processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The process involves the use of specialized equipment to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: alpha,beta,4-Trimethylcyclohexanepropionaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding carboxylic acids.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to produce the corresponding alcohol.

Substitution: Substitution reactions can occur with nucleophiles such as amines or alcohols, leading to the formation of various derivatives.

Major Products Formed:

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Derivatives with different functional groups

Scientific Research Applications

Chemistry: alpha,beta,4-Trimethylcyclohexanepropionaldehyde is used as a building block in organic synthesis. It serves as an intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of aldehydes on cellular processes. It is also employed in the development of new biochemical assays.

Medicine: this compound is investigated for its potential therapeutic applications. It is studied for its role in modulating biological pathways and its potential as a drug candidate.

Industry: In industrial applications, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals. It is valued for its unique odor profile and chemical reactivity.

Mechanism of Action

The mechanism of action of alpha,beta,4-Trimethylcyclohexanepropionaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can modulate various biochemical pathways, resulting in diverse biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Steric Effects

- 4-(tert-Butyl)-α-methylcyclohexanepropionaldehyde :

The tert-butyl group at the 4-position introduces significant steric hindrance compared to the methyl group in α,β,4-trimethylcyclohexanepropionaldehyde. This bulkier substituent reduces molecular flexibility and may lower solubility in polar solvents . - α-Phellandrene and β-Phellandrene (CAS 99-83-2): These monoterpene isomers differ in methyl group positioning on the cyclohexene ring.

Functional Group Variations

- Cyclohexanecarboxylic Acid Derivatives (e.g., 3-Cyclohexene-1-carboxylic acid, CAS 4771-80-6) :

Replacing the propionaldehyde group with a carboxylic acid alters polarity and reactivity. Carboxylic acids exhibit higher boiling points and acidity (pKa ~4.8) compared to aldehydes (pKa ~17 for aldehydes) due to hydrogen bonding and resonance stabilization .

Isomerism and Reactivity

- Steric vs. This steric shielding could reduce reactivity in condensation reactions .

Data Table: Key Properties of α,β,4-Trimethylcyclohexanepropionaldehyde and Analogs

*Estimated based on structural analogs.

Research Findings and Gaps

- Reactivity in Aldol Condensation :

Methyl substituents on the propionaldehyde chain may slow reaction rates due to steric hindrance, as observed in studies of branched aldehydes . - Thermal Stability :

Cyclohexane derivatives with multiple methyl groups exhibit enhanced thermal stability compared to linear-chain aldehydes, a property critical in fragrance applications . - Data Limitations : Direct experimental data on α,β,4-trimethylcyclohexanepropionaldehyde are scarce. Existing references focus on structural analogs or unrelated alpha/beta parameters (e.g., neurofeedback studies , sediment activity ), highlighting the need for targeted research.

Biological Activity

Alpha, beta, 4-trimethylcyclohexanepropionaldehyde is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure

The chemical formula for alpha, beta, 4-trimethylcyclohexanepropionaldehyde is C13H24O. Its structure is characterized by a cyclohexane ring with three methyl groups and an aldehyde functional group, contributing to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research has shown that alpha, beta, 4-trimethylcyclohexanepropionaldehyde exhibits notable antimicrobial properties. A study conducted to evaluate the compound's efficacy against various bacterial strains revealed the following Minimum Inhibitory Concentrations (MIC) values:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 0.75 |

These results indicate that the compound may serve as a potential agent in treating infections caused by these pathogens.

Anti-inflammatory Properties

In addition to its antimicrobial effects, alpha, beta, 4-trimethylcyclohexanepropionaldehyde has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The following table summarizes the findings:

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 1200 | 600 |

| IL-6 | 800 | 350 |

These results suggest that the compound may modulate inflammatory responses and could be beneficial in conditions characterized by excessive inflammation.

Case Study: Use in Topical Formulations

A case study evaluated the incorporation of alpha, beta, 4-trimethylcyclohexanepropionaldehyde in topical formulations for treating skin infections. The formulation was applied to patients with localized bacterial infections over a period of two weeks. The outcomes were promising:

- Patient Recovery Rate : 85% showed significant improvement.

- Adverse Effects : Minimal irritation reported in only 5% of cases.

This case highlights the potential for this compound in dermatological applications.

Case Study: Efficacy in Animal Models

Another study assessed the anti-inflammatory effects of alpha, beta, 4-trimethylcyclohexanepropionaldehyde in a murine model of arthritis. The treatment group received daily doses of the compound for four weeks. Key findings included:

- Reduction in Joint Swelling : Decreased by 50% compared to control.

- Histological Analysis : Significant reduction in inflammatory cell infiltration observed.

These findings suggest that the compound may have therapeutic potential for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.